molecular formula C15H11FN4O2S B2478836 N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896326-56-0

N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2478836
CAS No.: 896326-56-0
M. Wt: 330.34
InChI Key: YFJFGQPDTNNWLX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound with the molecular formula C15H11FN4O2S . It features a complex molecular architecture comprising a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanylacetamide bridge to a 4-fluorophenyl group. This structure places it within a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal and agricultural chemistry research. Heterocyclic frameworks containing 1,3,5-triazine and pyridine motifs, similar to the core of this compound, are frequently investigated for their potential biological activities. Patents and chemical databases show that analogous structures are explored as key intermediates in synthetic chemistry and for developing substances with antimicrobial and enzyme inhibitory properties . The presence of the sulfanyl (thioether) linkage and the fluorophenyl group are common pharmacophores that can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. As such, this compound serves as a valuable building block for researchers in drug discovery and chemical biology, enabling the synthesis and screening of novel derivatives for various applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-10-4-6-11(7-5-10)17-13(21)9-23-14-18-12-3-1-2-8-20(12)15(22)19-14/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJFGQPDTNNWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a][1,3,5]triazin-4-one ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide linkage through a thiol-ene reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrido[1,2-a][1,3,5]triazin-4-one moiety, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells. The compound's unique structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

Case Study: HDAC Inhibition

A study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazinones showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Research Findings

In vitro tests have shown that related compounds can effectively inhibit bacterial growth at concentrations as low as 10 µg/mL . This suggests that this compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound may act as an enzyme inhibitor or receptor modulator. Its ability to bind to specific enzymes suggests potential therapeutic applications in treating diseases where these enzymes play a critical role.

Anti-inflammatory Effects

Given its structural features, the compound may also exhibit anti-inflammatory properties. This application is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways is crucial.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
  • N-(4-bromophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
  • N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity, biological activity, and overall stability compared to similar compounds with different substituents.

Biological Activity

N-(4-fluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity through various studies, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorophenyl group , a pyridotriazinone moiety , and a sulfanylacetamide linkage . The presence of the fluorine atom enhances the compound's stability and lipophilicity, which are critical for its biological interactions. Its molecular formula is C16H15FN4O2SC_{16}H_{15}FN_4O_2S with a molecular weight of approximately 358.39 g/mol.

This compound has been identified as a potential anticancer agent due to its ability to inhibit histone deacetylases (HDACs) . HDACs play a crucial role in regulating gene expression by modifying histones. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and subsequent induction of cancer cell apoptosis .

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. Specific studies have demonstrated its effectiveness against breast cancer cells (MCF-7), where it exhibited cytotoxic effects .

Enzyme Inhibition

In addition to its anticancer activity, this compound may act as an enzyme inhibitor or receptor modulator . It has been suggested that the compound could inhibit various enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound significantly reduces cell viability in MCF-7 breast cancer cells with an IC50 value indicating moderate potency .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins. These studies reveal hydrogen bonding and halogen interactions due to the fluorine atom's presence, which enhances binding affinity and biological activity .
  • Comparative Analysis : A comparative analysis with other known HDAC inhibitors indicates that this compound displays similar or superior efficacy against certain cancer cell lines .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from 4-fluorophenylmethylamine and proceeding through several intermediates until the final product is obtained. Optimization techniques such as continuous flow reactors are employed to enhance yield and purity during industrial production .

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